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Compound of Interest

Compound Name: SRT3109

Cat. No.: B610998 Get Quote

Disclaimer: Information regarding the specific compound SRT3109 is not publicly available.

This document provides a comprehensive overview of the biological activity of sirtuin-activating

compounds (STACs) developed by Sirtris Pharmaceuticals, using publicly available data for

representative molecules such as SRT1720 and SRT2104 as a surrogate.

Introduction
Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating a

wide array of cellular processes, including metabolism, DNA repair, inflammation, and longevity.

[1][2] Among the seven mammalian sirtuins (SIRT1-7), SIRT1 has been the most extensively

studied as a therapeutic target for age-related diseases.[1][3] Sirtris Pharmaceuticals, later

acquired by GlaxoSmithKline, was a key player in the development of small molecule SIRT1

activators.[4] These compounds, often referred to as STACs, were designed to mimic the

beneficial effects of caloric restriction by allosterically activating SIRT1.[5] While early efforts

focused on the natural product resveratrol, Sirtris developed a portfolio of synthetic STACs,

including SRT1720 and SRT2104, with improved potency and drug-like properties.[6][7] This

guide details the biological activity of these Sirtris compounds, focusing on their mechanism of

action, the signaling pathways they modulate, and the experimental methodologies used for

their characterization.

Mechanism of Action
Sirtris's synthetic STACs, such as SRT1720, are allosteric activators of SIRT1.[6] Their

mechanism of action involves binding to a site on the SIRT1 enzyme that is distinct from the
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active site.[3] This binding induces a conformational change in SIRT1 that lowers the Michaelis

constant (Km) for its acetylated peptide substrates, thereby increasing the enzyme's catalytic

efficiency.[6] It is important to note that the activation of SIRT1 by these compounds is often

substrate-dependent, a phenomenon that was a subject of considerable scientific discussion.

[8][9]

Core Signaling Pathway: SIRT1 Activation
The primary signaling pathway targeted by Sirtris's STACs is the SIRT1-mediated deacetylation

of a multitude of downstream protein targets. Activation of SIRT1 by a STAC leads to the

removal of acetyl groups from key lysine residues on these target proteins, altering their

function and initiating a cascade of cellular responses.
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While specific data for SRT3109 is unavailable, the following table summarizes publicly

available quantitative data for the well-characterized SIRT1 activator, SRT1720, to provide a

contextual understanding of the potency of Sirtris compounds.

Compound Assay Type Target Metric Value Reference

SRT1720

In vitro

enzyme

activity

SIRT1 EC1.5 2.9 µM [7]

Resveratrol

In vitro

enzyme

activity

SIRT1 EC1.5 46.2 µM [7]

*EC1.5 represents the concentration required to increase the enzyme's activity by 50%.

Experimental Protocols
The characterization of Sirtris's sirtuin activators involves a series of in vitro and cell-based

assays to determine their potency, selectivity, and mechanism of action.

In Vitro Sirtuin Activity Assays
1. Fluor-de-Lys (FDL) Assay: This is a commonly used fluorescence-based assay to measure

SIRT1 deacetylase activity.

Principle: A synthetic peptide substrate containing an acetylated lysine residue and a

quenched fluorophore is used. Upon deacetylation by SIRT1, the peptide becomes

susceptible to cleavage by a developer enzyme, which releases the fluorophore and results

in a measurable increase in fluorescence.

Protocol Outline:

Recombinant human SIRT1 is incubated with the FDL substrate and NAD+ in a reaction

buffer.

The test compound (e.g., a Sirtris STAC) is added at various concentrations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b610998?utm_src=pdf-body
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.752117/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.752117/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction is allowed to proceed for a defined period at 37°C.

The developer solution is added to stop the reaction and cleave the deacetylated

substrate.

Fluorescence is measured using a microplate reader. The increase in fluorescence is

proportional to SIRT1 activity.[1]

2. Mass Spectrometry-Based Assay: This method provides a more direct and label-free

measurement of SIRT1 activity.

Principle: SIRT1 activity is measured by directly quantifying the formation of the deacetylated

peptide product using liquid chromatography-mass spectrometry (LC-MS).

Protocol Outline:

The enzymatic reaction is set up similarly to the FDL assay, with recombinant SIRT1, a

native or synthetic peptide substrate, NAD+, and the test compound.

The reaction is quenched at specific time points by adding an acid (e.g., formic acid).

The reaction mixture is analyzed by LC-MS to separate and quantify the acetylated

substrate and the deacetylated product.

The rate of product formation is calculated to determine SIRT1 activity.[10]

Cellular Sirtuin Activity Assays
1. p53 Acetylation Assay: This assay measures the ability of a compound to activate SIRT1 in a

cellular context by assessing the acetylation status of a known SIRT1 substrate, the tumor

suppressor p53.

Principle: In cells, SIRT1 deacetylates p53 at specific lysine residues. Activation of SIRT1 by

a STAC will lead to a decrease in the level of acetylated p53.

Protocol Outline:

A suitable cell line (e.g., U2OS) is treated with the test compound for a specified duration.
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Cells are lysed, and protein extracts are prepared.

The levels of acetylated p53 and total p53 are determined by Western blotting using

specific antibodies.

A decrease in the ratio of acetylated p53 to total p53 indicates SIRT1 activation.
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Generalized Experimental Workflow for STAC Discovery.
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Biological Activities and Therapeutic Potential
Activation of SIRT1 by Sirtris compounds has been shown to have a wide range of beneficial

effects in preclinical models of age-related diseases. These effects are largely attributed to the

deacetylation of key proteins involved in metabolism, inflammation, and cellular stress

responses.

Metabolic Diseases: SIRT1 activation improves insulin sensitivity, enhances mitochondrial

function, and promotes fatty acid oxidation.[11] Compounds like SRT1720 have

demonstrated efficacy in animal models of type 2 diabetes and obesity.[11]

Inflammation: SIRT1 can deacetylate and thereby inhibit the activity of NF-κB, a master

regulator of inflammatory responses.[12] This provides a mechanism for the anti-

inflammatory effects observed with STACs.

Cardiovascular Disease: By improving metabolic parameters and reducing inflammation,

SIRT1 activation has shown protective effects in models of cardiovascular disease.

Neurodegeneration: SIRT1 plays a role in neuronal survival and protection against

neurotoxicity, suggesting a potential therapeutic role for STACs in neurodegenerative

disorders.

Conclusion
While specific details on SRT3109 remain elusive, the broader class of sirtuin-activating

compounds developed by Sirtris Pharmaceuticals represents a significant effort to

therapeutically target the aging process. Through allosteric activation of SIRT1, these

molecules modulate key signaling pathways involved in metabolism, inflammation, and cellular

resilience. The experimental methodologies developed for their characterization have provided

valuable insights into the biology of sirtuins and the potential for small-molecule intervention in

age-related diseases. Further research and clinical development of next-generation sirtuin

modulators will continue to build on the foundational work in this field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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